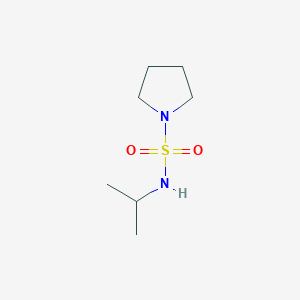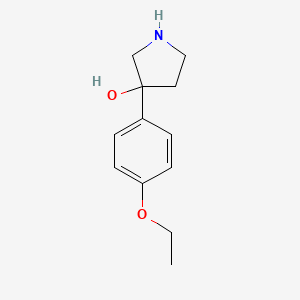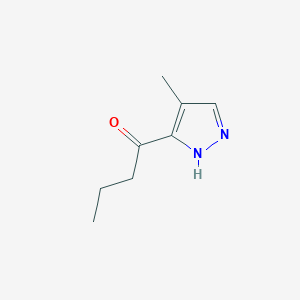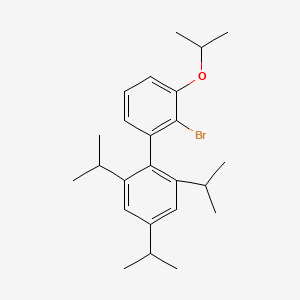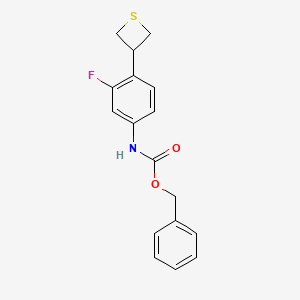
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate is a synthetic organic compound characterized by the presence of a benzyl group, a fluoro-substituted phenyl ring, and a thietan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate typically involves the following steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination of the phenyl ring.
Carbamate Formation: The final step involves the reaction of the fluoro-substituted thietan-phenyl compound with benzyl chloroformate in the presence of a base to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated products.
Substitution: Various benzyl-substituted derivatives.
Applications De Recherche Scientifique
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thietan ring may confer unique reactivity. The carbamate linkage can facilitate the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (3-fluoro-4-morpholinophenyl)carbamate: Similar structure but with a morpholine ring instead of a thietan ring.
Benzyl (3-fluoro-4-thiomorpholinophenyl)carbamate: Contains a thiomorpholine ring.
Uniqueness
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the fluoro group and the thietan ring can result in enhanced reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C17H16FNO2S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
benzyl N-[3-fluoro-4-(thietan-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H16FNO2S/c18-16-8-14(6-7-15(16)13-10-22-11-13)19-17(20)21-9-12-4-2-1-3-5-12/h1-8,13H,9-11H2,(H,19,20) |
Clé InChI |
ZWVFAICIKMSKQB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
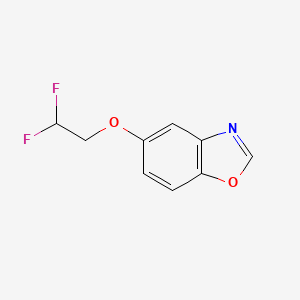
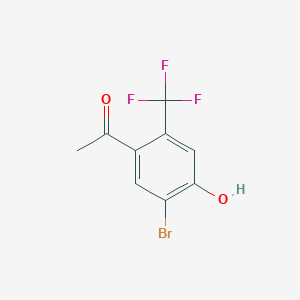
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)
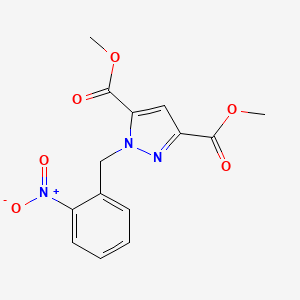
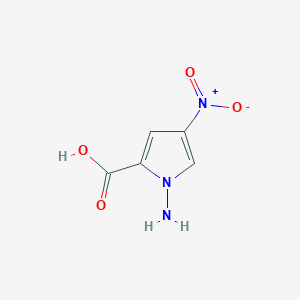


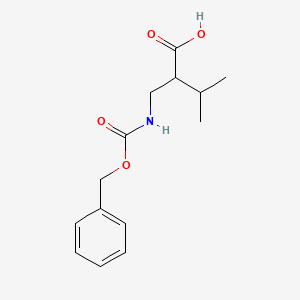
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)
